Cas no 2640836-11-7 (2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile)

2-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile is a heterocyclic compound featuring a quinoline core substituted with a piperidine-linked 3-chloropyridinyloxy moiety and a cyano group. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The presence of both nitrogen-rich heterocycles enhances its potential as a ligand or bioactive scaffold, particularly in kinase inhibition or receptor modulation studies. The electron-withdrawing cyano group further contributes to its reactivity in nucleophilic substitution or cyclization reactions. Its well-defined synthetic route allows for consistent purity, supporting its use in method development and structure-activity relationship investigations. The compound's stability under standard conditions facilitates handling and storage in research settings.
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile structure
2640836-11-7 structure
商品名:2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile
CAS番号:2640836-11-7
MF:C21H19ClN4O
メガワット:378.854763269424
CID:5315320
PubChem ID:154830226

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile 化学的及び物理的性質

名前と識別子

    • 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile
    • AKOS040716771
    • F6683-1315
    • 2640836-11-7
    • 2-[4-[[(3-Chloro-4-pyridinyl)oxy]methyl]-1-piperidinyl]-4-quinolinecarbonitrile
    • インチ: 1S/C21H19ClN4O/c22-18-13-24-8-5-20(18)27-14-15-6-9-26(10-7-15)21-11-16(12-23)17-3-1-2-4-19(17)25-21/h1-5,8,11,13,15H,6-7,9-10,14H2
    • InChIKey: AECKPAUQPQOVGY-UHFFFAOYSA-N
    • ほほえんだ: N1C2C(=CC=CC=2)C(C#N)=CC=1N1CCC(COC2C=CN=CC=2Cl)CC1

計算された属性

  • せいみつぶんしりょう: 378.1247389g/mol
  • どういたいしつりょう: 378.1247389g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 4
  • 複雑さ: 530
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.3
  • トポロジー分子極性表面積: 62Ų

じっけんとくせい

  • 密度みつど: 1.34±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 534.9±50.0 °C(Predicted)
  • 酸性度係数(pKa): 4.29±0.18(Predicted)

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6683-1315-20mg
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile
2640836-11-7
20mg
$148.5 2023-09-07
Life Chemicals
F6683-1315-10μmol
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile
2640836-11-7
10μmol
$103.5 2023-09-07
Life Chemicals
F6683-1315-10mg
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile
2640836-11-7
10mg
$118.5 2023-09-07
Life Chemicals
F6683-1315-1mg
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile
2640836-11-7
1mg
$81.0 2023-09-07
Life Chemicals
F6683-1315-2mg
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile
2640836-11-7
2mg
$88.5 2023-09-07
Life Chemicals
F6683-1315-30mg
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile
2640836-11-7
30mg
$178.5 2023-09-07
Life Chemicals
F6683-1315-2μmol
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile
2640836-11-7
2μmol
$85.5 2023-09-07
Life Chemicals
F6683-1315-100mg
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile
2640836-11-7
100mg
$372.0 2023-09-07
Life Chemicals
F6683-1315-5mg
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile
2640836-11-7
5mg
$103.5 2023-09-07
Life Chemicals
F6683-1315-25mg
2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile
2640836-11-7
25mg
$163.5 2023-09-07

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile 関連文献

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrileに関する追加情報

2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile: A Comprehensive Overview

The compound with CAS No. 2640836-11-7, named 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile, is a highly complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its intricate structure, which includes a quinoline core, a piperidine ring, and a chloropyridine moiety. The combination of these structural elements contributes to its unique chemical properties and potential biological activities.

Recent studies have highlighted the importance of quinoline derivatives in drug discovery, particularly in the development of anticancer agents. The quinoline ring system, a heterocyclic aromatic structure, is known for its ability to interact with various biological targets, including protein kinases and other enzymes involved in cellular signaling pathways. In the case of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile, the presence of the quinoline core suggests potential applications in targeting specific oncogenic pathways.

The piperidine ring in this compound adds another layer of complexity to its structure. Piperidine derivatives are often associated with improved pharmacokinetic properties, such as enhanced bioavailability and stability. The substitution pattern on the piperidine ring, particularly the presence of an oxygen atom and a methyl group, further modulates the compound's physicochemical properties. This substitution may also influence its ability to interact with biological targets, making it a promising candidate for drug development.

One of the most notable features of this compound is the presence of a chloropyridine moiety. Chlorine substitution on aromatic rings is a common strategy in medicinal chemistry to enhance lipophilicity and improve drug-like properties. In this case, the chloropyridine group may play a critical role in optimizing the compound's solubility and permeability, which are essential for effective drug delivery.

Recent research has focused on understanding the biological activity of this compound. Studies have shown that 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile exhibits potent inhibitory activity against several key enzymes involved in cancer progression. For instance, it has demonstrated significant activity against tyrosine kinases, which are often overexpressed in various types of cancers.

In addition to its enzymatic activity, this compound has also been investigated for its ability to modulate cellular signaling pathways. Preclinical studies have revealed that it can effectively induce apoptosis in cancer cells while sparing normal cells, indicating a high therapeutic index. These findings underscore its potential as a novel anticancer agent.

The synthesis of 2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)quinoline-4-carbonitrile involves a multi-step process that combines advanced organic synthesis techniques. Researchers have employed strategies such as Suzuki coupling and Stille coupling to construct the complex heterocyclic framework. The optimization of these synthetic routes has been critical in improving the overall yield and purity of the compound.

From an analytical standpoint, this compound has been thoroughly characterized using modern spectroscopic techniques such as NMR (nuclear magnetic resonance), MS (mass spectrometry), and IR (infrared spectroscopy). These analyses have confirmed its molecular structure and provided insights into its conformational flexibility and stability under various conditions.

Looking ahead, the development of 2-(4-{[(3-chloropyridin-4-yloxy)methyl}piperidin-1-yl)quinoline-...-...-carbonitrile into a clinical candidate will depend on further preclinical studies to evaluate its safety profile and efficacy in animal models. Collaborative efforts between academic institutions and pharmaceutical companies are expected to drive this research forward.

In conclusion, 2-(4-{[(3-chloropyridin-...)oxy]methyl}...piperid...-1-yl)quinol...-carbonitrile represents a promising lead compound in the quest for novel anticancer therapies. Its unique structure, combined with recent advances in medicinal chemistry, positions it as a strong candidate for further exploration in drug development.

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